molecular formula C24H15BrN2O2 B10869226 2-bromo-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide

2-bromo-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide

Cat. No.: B10869226
M. Wt: 443.3 g/mol
InChI Key: HAFGLZYGTJAFPA-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide: is a chemical compound with the following properties:

    Molecular Formula: CHBrNO

    Molecular Weight: 304.189 g/mol

    CAS Number: 303991-53-9

Chemical Reactions Analysis

Reactions::

    Bromination: The compound contains a bromine atom, suggesting it can undergo bromination reactions.

    Amide Formation: The cyano group can react with an amine to form the amide linkage.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Amide Formation: Typically, amine reactants (e.g., aniline derivatives) and coupling agents (e.g., carbodiimides).

Major Products:: The major product of bromination would be the 2-bromo-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide itself.

Scientific Research Applications

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Investigate its interactions with biological targets.

    Medicine: Explore its pharmacological properties.

    Industry: Assess its use in materials science or organic synthesis.

Mechanism of Action

The exact mechanism of action remains to be elucidated. it likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness compared to other brominated benzamides. Similar compounds include:

    2-Bromobenzamide:

    o-Bromobenzamide:

Properties

Molecular Formula

C24H15BrN2O2

Molecular Weight

443.3 g/mol

IUPAC Name

2-bromo-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide

InChI

InChI=1S/C24H15BrN2O2/c25-20-14-8-7-13-18(20)23(28)27-24-19(15-26)21(16-9-3-1-4-10-16)22(29-24)17-11-5-2-6-12-17/h1-14H,(H,27,28)

InChI Key

HAFGLZYGTJAFPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4

Origin of Product

United States

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